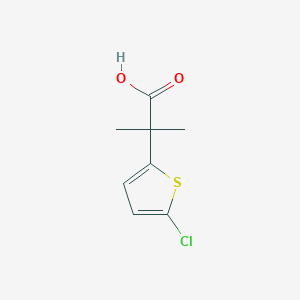

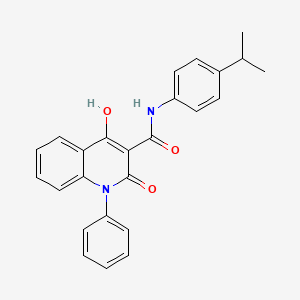

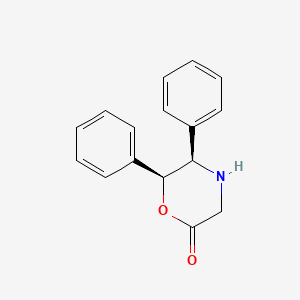

![molecular formula C18H18N2O3S B2928408 N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2097917-01-4](/img/structure/B2928408.png)

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene is a five-membered heterocyclic compound that contains a sulfur atom . It is considered to be a structural alert with the formula C4H4S . Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring. These structures are often found in various biologically active compounds .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring made up of one sulfur atom . The presence of sulfur in the ring can significantly affect the electronic properties of the molecule, which can influence its reactivity and interactions with other molecules.Chemical Reactions Analysis

Thiophene and its derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Antioxidant Research

Thiazole derivatives have been recognized for their antioxidant properties. The compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative stress. This application is significant in researching diseases where oxidative stress plays a role, such as neurodegenerative disorders .

Anti-inflammatory Applications

The anti-inflammatory potential of thiazole derivatives makes them candidates for the development of new anti-inflammatory drugs. Research could explore the efficacy of this compound in reducing inflammation in various disease models, potentially leading to treatments for conditions like arthritis or inflammatory bowel disease .

Antimicrobial Activity

Thiazoles have shown promise as antimicrobial agents. This compound could be studied for its effectiveness against a range of pathogenic bacteria and fungi, which could lead to the development of new antibiotics or antifungal medications .

Antitumor and Cytotoxicity

The cytotoxic activity of thiazole derivatives against cancer cells is an area of interest. This compound could be part of research aimed at understanding its mechanism of action and potential as a chemotherapeutic agent .

Neuroprotective Effects

Research into neuroprotective drugs is crucial for diseases like Alzheimer’s and Parkinson’s. The compound’s potential neuroprotective effects could be explored, particularly its role in neurotransmitter synthesis and neural protection .

Antiviral Research

Given the ongoing need for antiviral drugs, the compound’s structure suggests it could be investigated for activity against various viruses. This research could contribute to the development of new treatments for viral infections .

Analgesic Properties

The analgesic activity of thiazole derivatives is another potential application. Studies could assess the pain-relieving properties of this compound, which might lead to new pain management options .

Mecanismo De Acción

The mechanism of action of a compound depends on its specific structure and the biological target it interacts with. Thiophene derivatives have been reported to exhibit a wide range of biological activities, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Direcciones Futuras

The development of new thiophene derivatives with improved pharmacological activity is a topic of interest for medicinal chemists . With the advancement of synthetic methods and the discovery of new biological targets, we can expect the development of more potent and selective thiophene-based drugs in the future.

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-11-17(12(2)23-20-11)18(22)19-9-16(21)14-5-3-13(4-6-14)15-7-8-24-10-15/h3-8,10,16,21H,9H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKFTLSWIJWYTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

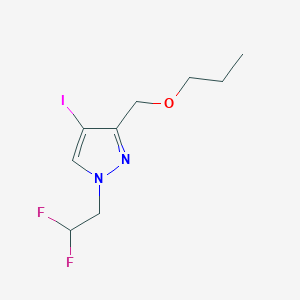

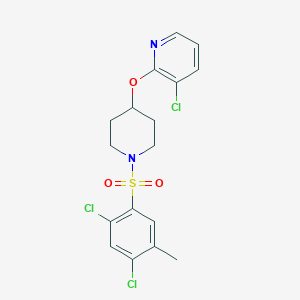

![Methyl 4-[({[4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2928326.png)

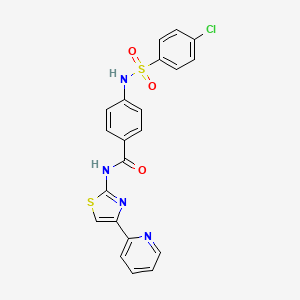

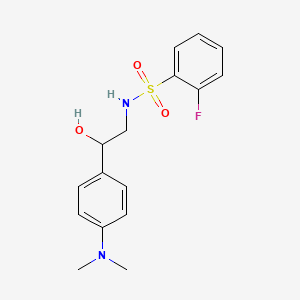

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2928332.png)

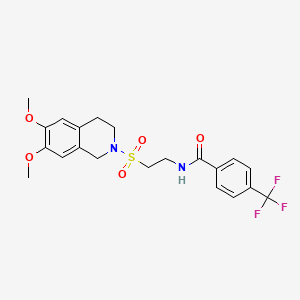

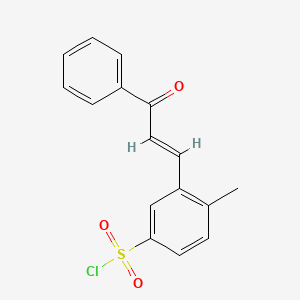

![3-Chloro-4-(2-hydroxyanilino)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2928333.png)

![2-(4-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2928335.png)

![3-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2928338.png)